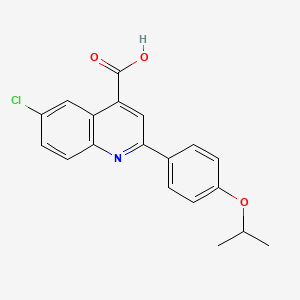

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Similar compounds, such as quinoline-4-carboxylic acid derivatives, have been found to inhibit the atpase domain of human topoisomerase ii alpha (htopoiiα) . This enzyme plays a crucial role in DNA replication and cell division, making it a common target for anticancer drugs .

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, htopoiiα, and inhibit its atpase activity . This inhibition can prevent the unwinding of DNA strands, thereby halting DNA replication and cell division .

Biochemical Pathways

By inhibiting htopoiiα, it could potentially disrupt the dna replication pathway, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The molecular weight of the compound is 3418 g/mol , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Similar compounds have shown significant anticancer activity by inducing apoptosis in various carcinoma cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . Another method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are commonly used to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of 6-chloro-2-(4-isopropoxyphenyl)quinoline.

Substitution: Formation of 6-methoxy-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

Aplicaciones Científicas De Investigación

Key Reactions

- Oxidation: Can be oxidized to form quinoline derivatives using potassium permanganate.

- Reduction: Achieved through hydrogenation with palladium on carbon.

- Substitution: Nucleophilic substitution reactions can occur at the chloro group, allowing for further functionalization .

Chemistry

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules, making it valuable in developing new chemical entities .

Biology

This compound is extensively studied for its interactions with biological systems:

- Enzyme Inhibition: It has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Protein-Ligand Interactions: The compound's ability to interact with proteins makes it a useful tool in proteomics research, helping to elucidate biological mechanisms at the molecular level .

Medicine

Research indicates that this compound has potential therapeutic applications:

- Anticancer Activity: Studies demonstrate its efficacy against various carcinoma cell lines by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties: Ongoing investigations are exploring its role as an anti-inflammatory agent, potentially contributing to treatments for inflammatory diseases .

Case Studies

Antitumor Activity:

A study evaluated the compound's effects on leukemic cell lines, revealing significant reductions in colony formation and indicating its potential as a chemotherapeutic agent. The mechanism involved disrupting normal cell cycle progression through topoisomerase inhibition .

Antibacterial Activity:

The compound has shown promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Comparative studies indicated that it performs well against established antibiotics like ampicillin, suggesting its potential use in treating bacterial infections .

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with the isopropoxy group at a different position.

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid: Similar structure but with a chlorophenyl group instead of an isopropoxyphenyl group.

Uniqueness

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Actividad Biológica

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its mechanisms of action, cellular effects, and potential therapeutic applications, particularly in the context of cancer treatment.

The primary mechanism through which this compound exerts its biological effects is the inhibition of topoisomerases , specifically topoisomerase II. This enzyme plays a critical role in DNA replication and transcription by managing the overwinding and underwinding of DNA strands. Inhibition of topoisomerase II can lead to significant cellular consequences, including:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cells from dividing.

- Apoptosis Induction : By disrupting normal DNA function, it can trigger programmed cell death in cancer cells.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, showcasing its potential in several domains:

-

Anticancer Activity :

- The compound has demonstrated selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cells. Studies indicate that it induces apoptosis while sparing normal cells, such as BHK-21 .

- A study reported that similar quinoline derivatives exhibited significant anticancer activity with IC50 values indicating effective concentrations for inducing cell death in cancerous cells .

- Enzyme Inhibition :

- Antimicrobial Properties :

Research Findings and Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

Propiedades

IUPAC Name |

6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTBWWOABKBHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.